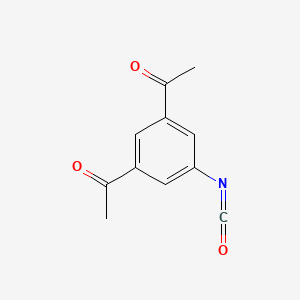

3,5-Diacetylphenyl isocyanate

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H9NO3 |

|---|---|

Molecular Weight |

203.19 g/mol |

IUPAC Name |

1-(3-acetyl-5-isocyanatophenyl)ethanone |

InChI |

InChI=1S/C11H9NO3/c1-7(14)9-3-10(8(2)15)5-11(4-9)12-6-13/h3-5H,1-2H3 |

InChI Key |

CBRZCPFSYADNNB-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C1=CC(=CC(=C1)N=C=O)C(=O)C |

Origin of Product |

United States |

Chemical Reactivity and Mechanistic Studies of 3,5 Diacetylphenyl Isocyanate

Nucleophilic Addition Reactions: Fundamental Principles and Applications

Isocyanates are characterized by their reactivity towards a wide array of nucleophiles. wikipedia.orgresearchgate.net This reactivity is the foundation for numerous applications, particularly in polymer chemistry. The general mechanism involves the attack of a nucleophile on the electron-deficient carbon atom of the isocyanate group. Electron-withdrawing substituents on the aromatic ring, such as the acetyl groups in 3,5-diacetylphenyl isocyanate, enhance the rate of this reaction.

The reaction between an isocyanate and an alcohol yields a urethane (B1682113), also known as a carbamate (B1207046). wikipedia.orgkuleuven.be This reaction is fundamental to the production of polyurethanes. kuleuven.be When this compound reacts with a compound containing a hydroxyl group, a urethane linkage is formed. wikipedia.org The reaction is exothermic and its rate is influenced by the structure of the alcohol, with primary alcohols being more reactive than secondary or tertiary alcohols due to reduced steric hindrance. kuleuven.bepoliuretanos.net The reaction can be catalyzed by both acids and bases, with organometallic compounds and tertiary amines being particularly effective. poliuretanos.netgoogle.com

General Reaction Scheme: R-NCO + R'-OH → R-NH-CO-OR' (where R is the 3,5-diacetylphenyl group)

Table 1: Relative Reactivity of Alcohols with Aromatic Isocyanates

| Alcohol Type | Relative Reactivity | Steric Hindrance |

|---|---|---|

| Primary (e.g., Methanol) | High | Low |

| Secondary (e.g., Isopropanol) | Medium | Medium |

This table illustrates the general reactivity trend for isocyanates; specific kinetic data for this compound is not available.

The reaction of isocyanates with primary or secondary amines is typically very rapid and leads to the formation of substituted ureas. wikipedia.orgpoliuretanos.net This reaction generally does not require a catalyst. poliuretanos.net The reaction of this compound with an amine would proceed swiftly to form a 1-(3,5-diacetylphenyl)-3-substituted urea (B33335). Aliphatic amines are generally more reactive than aromatic amines due to their higher basicity. poliuretanos.net The high speed of this reaction is utilized in the formation of polyurea polymers, which are known for their high strength and durability. umn.edu

General Reaction Scheme: R-NCO + R'R''NH → R-NH-CO-NR'R'' (where R is the 3,5-diacetylphenyl group)

Table 2: Qualitative Reaction Rates of Isocyanates with Amines

| Amine Type | Nucleophilicity | Relative Reaction Rate |

|---|---|---|

| Primary Aliphatic | High | Very Fast |

| Secondary Aliphatic | High | Fast |

This table shows generally accepted reactivity patterns for isocyanates; specific kinetic data for this compound is not available.

Isocyanates react with thiols (mercaptans) to produce thiocarbamates. nih.gov This reaction is analogous to the reaction with alcohols but generally proceeds at a slower rate without a catalyst. researchgate.net The use of a base catalyst, such as a tertiary amine, is common to increase the reaction rate by converting the thiol to the more nucleophilic thiolate anion. nih.govupc.edu The reaction of this compound with a thiol would result in the corresponding S-alkyl or S-aryl thiocarbamate.

General Reaction Scheme: R-NCO + R'-SH → R-NH-CO-SR' (where R is the 3,5-diacetylphenyl group)

Isocyanates react with water in a multi-step process. canada.ca The initial nucleophilic addition of water to the isocyanate group forms an unstable carbamic acid intermediate. researchgate.net This intermediate then readily decomposes, releasing carbon dioxide and forming a primary amine. wikipedia.orgscribd.com The newly formed amine is highly reactive and can immediately react with another molecule of isocyanate to produce a disubstituted urea. wikipedia.orgcanada.ca This reaction is fundamental in the production of polyurethane foams, where the generated carbon dioxide acts as the blowing agent. wikipedia.org

Reaction Pathway:

R-NCO + H₂O → [R-NH-COOH] (Unstable Carbamic Acid)

[R-NH-COOH] → R-NH₂ + CO₂

R-NCO + R-NH₂ → R-NH-CO-NH-R (where R is the 3,5-diacetylphenyl group)

Self-Polymerization and Oligomerization Reactions

Under certain conditions, particularly in the presence of specific catalysts, isocyanates can undergo self-reaction to form dimers, trimers, and higher oligomers. researchgate.net Aromatic isocyanates are particularly prone to these reactions. nih.gov

Aromatic isocyanates can dimerize to form a four-membered ring structure known as a uretidinedione (or uretdione). nih.govresearchgate.net This reaction is often catalyzed by bases such as pyridines or trialkylphosphines. nih.govgoogle.com The dimerization is typically a reversible process, and the dimer can dissociate back to the isocyanate monomer upon heating. google.com This property allows isocyanate dimers to be used as "blocked" isocyanates, which can be stored and later activated by heat to regenerate the reactive monomer for crosslinking applications. nih.gov While specific studies on the dimerization of this compound were not found, it is expected to follow this general pathway for aromatic isocyanates.

General Dimerization Reaction: 2 R-NCO --(Catalyst)--> (R-NCO)₂ (Uretidinedione) (where R is the 3,5-diacetylphenyl group)

The mechanism is believed to proceed through a stepwise pathway involving nucleophilic attack of the catalyst on the isocyanate carbon, followed by reaction with a second isocyanate molecule to form the cyclic dimer.

Trimerization Processes (Isocyanurate Formation)

The cyclotrimerization of isocyanates is a significant reaction that leads to the formation of a highly stable, six-membered heterocyclic ring known as an isocyanurate (or per-hydro-1,3,5-triazine-2,4,6-trione). researchgate.net This process involves the head-to-tail linking of three isocyanate molecules. The reaction is typically catalyzed and can be initiated by a variety of catalysts, including Lewis bases and metal complexes. tue.nl

The mechanism, particularly with basic catalysts, is generally considered to be a stepwise process. It begins with the nucleophilic attack of the catalyst on the electrophilic carbon of an isocyanate molecule, forming a reactive anionic intermediate. tue.nl This intermediate then sequentially adds two more isocyanate molecules. The final step involves an intramolecular cyclization that forms the stable isocyanurate ring and regenerates the catalyst. tue.nl The high thermal stability of the resulting isocyanurate rings makes this reaction valuable in the synthesis of polymers with enhanced thermal and dimensional stability. researchgate.net Proazaphosphatrane catalysts are known to be particularly efficient, yielding high-purity isocyanurates with minimal side products like uretdiones (dimers). nih.gov

Table 1: Common Catalyst Types for Isocyanate Trimerization

| Catalyst Class | Specific Examples | Reference |

|---|---|---|

| Tertiary Amines | 2,4,6-tris(Dimethylaminomethyl)phenol (DMP-30), 1,4-diazabicyclo[2.2.2]octane (DABCO) | researchgate.net |

| Alkali Metal Salts | Potassium Acetate (KOAc) | researchgate.netresearchgate.net |

| Organometallic Compounds | Organic tin(II) compounds, Tetrabutyl orthotitanate (TBT) | researchgate.netresearchgate.net |

| Proazaphosphatranes | P(CH₃NCH₂CH₂)₃N | nih.gov |

Higher Oligomer Formation

Beyond dimerization and trimerization, isocyanates can form higher oligomers. nih.gov The formation of these larger structures is often an extension of the same mechanistic pathways that lead to trimers, especially when the reaction conditions are altered or when the reaction is allowed to proceed for longer durations. The presence of higher-molecular-weight oligomers can significantly increase the viscosity of a reaction mixture and is a key factor in the production of polyisocyanurate (PIR) networks. nih.govalipa.org In the context of polymer synthesis, the controlled formation of higher oligomers from di- or polyfunctional isocyanates is crucial for developing crosslinked networks. researchgate.net However, an uncontrolled increase in higher oligomers can be undesirable, potentially leading to gelation and negatively affecting the properties of the final material. nih.gov

Cycloaddition Reactions Involving the Isocyanate Group

The cumulative double bonds in the isocyanate group allow it to participate in various cycloaddition reactions, serving as a versatile building block for heterocyclic synthesis.

[2+2] Cycloadditions

Isocyanates readily undergo [2+2] cycloaddition reactions with alkenes to form four-membered heterocyclic rings known as β-lactams (2-azetidinones). researchtrends.net The mechanism of this reaction is highly dependent on the electronic nature of the alkene. researchtrends.net

Concerted Mechanism: With electron-deficient alkenes, the reaction is believed to proceed through a concerted suprafacial pathway. researchtrends.netrsc.org

Stepwise Mechanism: For most alkenes, especially those that are electron-rich, the reaction follows a stepwise pathway. This often involves a single electron transfer (SET) to form a 1,4-diradical intermediate, which then cyclizes to yield the β-lactam product. researchtrends.net

Chlorosulfonyl isocyanate (CSI) is a particularly reactive isocyanate used in these cycloadditions due to the strong electron-withdrawing nature of the chlorosulfonyl group. researchtrends.net

[3+2] Cycloadditions

[3+2] cycloadditions, also known as 1,3-dipolar cycloadditions, are powerful methods for constructing five-membered heterocyclic rings. researchgate.net In these reactions, an isocyanate can act as the dipolarophile (the "2" component), reacting with a 1,3-dipole. For example, the reaction between nitrones (a 1,3-dipole) and isocyanates can occur across either the C=N or C=O bond of the isocyanate, leading to different heterocyclic products such as 1,2,4-oxadiazolidin-5-ones. acs.org

Interestingly, isocyanates themselves can be considered uncharged 1,3-dipole equivalents in certain reactions. researchgate.net This allows them to participate in cycloadditions to form zwitterionic intermediates that can be exploited to build further molecular complexity. researchgate.net The synthesis of certain heterocyclic structures can also proceed through a [3+2] cycloaddition followed by a rearrangement to yield an isocyanate intermediate, which then undergoes further reaction. researchgate.net

Multicomponent Reactions (MCRs) Incorporating this compound

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a final product, are highly valued for their efficiency and ability to generate molecular complexity. jsynthchem.comresearchgate.net Isocyanates are excellent substrates for MCRs due to their high reactivity. rsc.orgnih.gov

Bucherer-Bergs Reaction and Analogues

The Bucherer-Bergs reaction is a classic MCR used to synthesize 5,5-disubstituted hydantoins from a ketone (or aldehyde), potassium cyanide, and ammonium carbonate. mdpi.comwikipedia.org The established reaction mechanism involves several key steps that culminate in the formation of a crucial isocyanate intermediate. wikipedia.orgalfa-chemistry.com

Mechanism Outline:

Formation of an aminonitrile from the starting carbonyl compound, ammonia (from ammonium carbonate), and cyanide. alfa-chemistry.com

The aminonitrile's amino group performs a nucleophilic addition to carbon dioxide (also derived from ammonium carbonate), forming a carbamic acid derivative. alfa-chemistry.com

This intermediate undergoes an intramolecular cyclization. wikipedia.org

A subsequent rearrangement occurs via an isocyanate intermediate to form the final, stable hydantoin ring structure. wikipedia.orgalfa-chemistry.com

Given that an isocyanate is a key intermediate in the canonical Bucherer-Bergs reaction, pre-formed isocyanates like this compound can be utilized in analogous MCRs to access hydantoin-like structures and other related heterocycles. rsc.orgnih.gov

Table 2: Key Components and Intermediates in the Bucherer-Bergs Reaction

| Role | Chemical Species | Reference |

|---|---|---|

| Starting Materials | Ketone or Aldehyde, Cyanide Source (e.g., KCN), Ammonium Carbonate | wikipedia.org |

| Key Intermediate 1 | Aminonitrile | alfa-chemistry.com |

| Key Intermediate 2 | Isocyanate | wikipedia.org |

| Final Product | Hydantoin | mdpi.com |

Emerging MCR Paradigms

Multicomponent reactions (MCRs) are powerful tools in synthetic chemistry, allowing for the construction of complex molecules in a single step from three or more starting materials. Isocyanates are versatile reagents in MCRs, often serving as a key building block. While specific examples of MCRs involving this compound are not prominent in the literature, its potential participation in such reactions can be extrapolated from known isocyanate-based MCRs.

Recent reviews highlight the significant role of isocyanates in the development of novel MCRs for the synthesis of diverse heterocyclic structures and other complex organic molecules rsc.orgsemanticscholar.orgresearchgate.netrsc.org. These reactions often leverage the high reactivity of the isocyanate group towards various nucleophiles. Given the electrophilic nature of this compound, it is a plausible candidate for established MCRs such as the Ugi and Passerini reactions, which traditionally involve an isocyanide, a carbonyl compound, an amine, and a carboxylic acid (Ugi reaction) or a carboxylic acid and a carbonyl compound (Passerini reaction) wikipedia.orgnih.govmdpi.comorganic-chemistry.orgwikipedia.orgnih.govslideshare.netorganic-chemistry.org. Although isocyanates are not direct components in the classical Ugi and Passerini reactions, isocyanate-based MCRs that lead to similar product scaffolds have been developed rsc.org. The presence of the two acetyl groups in this compound could also open avenues for novel MCRs where these functional groups participate in subsequent or concurrent transformations.

Catalysis in Isocyanate Reactions: Advanced Catalytic Systems

The reactions of isocyanates can be significantly accelerated and controlled through the use of catalysts. Various catalytic systems have been developed to modulate the reactivity of isocyanates towards different nucleophiles, influencing reaction rates, selectivity, and the properties of the resulting products.

Lewis Acid Catalysis (e.g., Organometallic Complexes)

Lewis acids are effective catalysts for various reactions involving isocyanates. Organometallic complexes, particularly those of tin, have been widely used to catalyze the reaction of isocyanates with alcohols to form urethanes researchgate.net. The general mechanism involves the coordination of the Lewis acid to the oxygen or nitrogen atom of the isocyanate group, which increases the electrophilicity of the carbonyl carbon and makes it more susceptible to nucleophilic attack.

While specific examples of Lewis acid catalysis with this compound are not detailed in the literature, it is reasonable to expect that its reactions could be promoted by common Lewis acid catalysts. For instance, in the synthesis of ureas from isocyanates and amines, Lewis acids like FeCl3 have been shown to enhance the reaction rate researchgate.net. Organometallic catalysts based on metals like zinc and bismuth are also employed in polyurethane chemistry adhesivesmag.com. The application of such catalysts to the reactions of this compound could provide a means to control reaction conditions and potentially influence selectivity. For example, a copper-catalyzed synthesis of ureas from aryl isocyanides and O-benzoyl hydroxylamines has been reported, showcasing the utility of transition metal Lewis acids in related transformations mdpi.comnih.govnih.gov.

Table 1: Examples of Lewis Acid Catalysts in Isocyanate Reactions

| Catalyst Type | Example Catalyst | Typical Reaction | Reference |

| Organotin Compounds | Dibutyltin dilaurate (DBTDL) | Urethane formation (Isocyanate + Alcohol) | researchgate.net |

| Iron Compounds | Ferric chloride (FeCl₃) | Urea formation (Isocyanate + Amine) | researchgate.net |

| Organozinc Compounds | Zinc carboxylates | Urethane formation | adhesivesmag.com |

| Organobismuth Compounds | Bismuth carboxylates | Urethane formation | adhesivesmag.com |

| Copper Compounds | Copper(I) acetate (CuOAc) | Urea synthesis from isocyanides | mdpi.comnih.govnih.gov |

Lewis Base Catalysis (e.g., Tertiary Amines)

Tertiary amines are widely used as catalysts in isocyanate reactions, particularly in the formation of polyurethanes. The catalytic mechanism of tertiary amines can proceed through several proposed pathways. One common mechanism involves the formation of a complex between the tertiary amine and the isocyanate, which activates the isocyanate towards nucleophilic attack poliuretanos.com.brsemanticscholar.orggvchem.com. Another proposed mechanism suggests that the tertiary amine forms a complex with the alcohol (in urethane formation), increasing its nucleophilicity poliuretanos.com.br.

The catalytic activity of tertiary amines is influenced by their basicity and steric hindrance gvchem.com. Common tertiary amine catalysts include triethylamine and triethylenediamine (TEDA) researchgate.netcdnsciencepub.com. The reaction of this compound with nucleophiles could likely be accelerated by the addition of tertiary amines. The choice of amine catalyst can influence the relative rates of competing reactions, such as the reaction of the isocyanate with water versus its reaction with an alcohol.

Table 2: Common Tertiary Amine Catalysts for Isocyanate Reactions

| Catalyst | Abbreviation | Key Features | Reference |

| Triethylamine | TEA | Strong basicity, minimal steric hindrance | gvchem.com |

| Triethylenediamine | TEDA | High catalytic activity due to its cage-like structure | poliuretanos.com.br |

| N-Methylmorpholine | NMM | - | cdnsciencepub.com |

| Dimethylcyclohexylamine | DMCHA | Strong base, used in rigid polyurethane foams | poliuretanos.com.br |

Transition Metal Catalysis in Isocyanate Transformations

Transition metal complexes have emerged as versatile catalysts for a wide range of transformations involving isocyanates. These catalysts can enable novel reaction pathways that are not accessible through traditional methods. For example, cobalt(III) complexes have been shown to catalyze the C-H bond amidation of arenes with isocyanates, providing a direct method for the synthesis of amides nih.govresearchgate.net. Other transition metals like rhodium and ruthenium have also been employed in similar C-H functionalization reactions with isocyanates nih.gov.

Furthermore, palladium-catalyzed reactions have been developed for the synthesis of ureas from aryl chlorides and sodium cyanate, which proceeds through an isocyanate intermediate mdpi.comorganic-chemistry.org. Ruthenium catalysts have also been utilized in the isocyanate-free synthesis of polyureas through carbene insertion into N-H bonds of urea acs.org. While no specific examples of transition metal-catalyzed reactions of this compound are reported, its structure suggests it could be a suitable substrate for such transformations. The aromatic ring could potentially undergo directed C-H functionalization, and the isocyanate group could participate in various coupling and insertion reactions mediated by transition metal catalysts.

Organocatalysis in Isocyanate Chemistry

Organocatalysis, the use of small organic molecules as catalysts, has become a major area of research in organic synthesis. In the context of isocyanate chemistry, both organic acids and bases have been shown to be effective catalysts for polyurethane synthesis acs.orgmdpi.com. Strong organic acids can activate the isocyanate group towards nucleophilic attack, similar to Lewis acids acs.org. Strong organic bases, such as N-heterocyclic carbenes (NHCs), amidines, and guanidines, can also catalyze urethane formation acs.org.

The use of organocatalysts offers potential advantages over metal-based catalysts, such as lower toxicity and reduced environmental impact. Given the growing interest in sustainable chemistry, the application of organocatalysts to the reactions of this compound would be a promising area for future investigation. For instance, the synthesis of ureas and carbamates can be promoted by organocatalysts, and these reactions often exhibit high functional group tolerance organic-chemistry.orgbeilstein-journals.org.

Derivatization Strategies and Functionalization of 3,5 Diacetylphenyl Isocyanate

Blocking/Deprotection Strategies for the Isocyanate Moiety

To control the high reactivity of the isocyanate group, blocking strategies are often employed. This involves the reversible reaction of the isocyanate with a blocking agent to form a more stable adduct. The isocyanate can then be regenerated, typically by heating, to participate in a subsequent reaction. This approach is crucial in applications requiring delayed reactivity, such as in one-component polyurethane systems. cardolite.com

A diverse range of compounds containing active hydrogen atoms can serve as blocking agents for isocyanates. The choice of blocking agent is critical as it dictates the deblocking temperature and, consequently, the curing conditions of a formulation. Common classes of blocking agents include phenols, oximes, lactams, pyrazoles, and alcohols. cardolite.com

The stability of the resulting blocked isocyanate and the temperature required to regenerate the free isocyanate are influenced by the chemical nature of the blocking agent. For instance, phenols and their derivatives have been widely used, but concerns over their toxicity have prompted the search for safer alternatives. cardolite.com Methylethylketoxime (MEKO) is another prevalent blocking agent, with its deblocking temperature being a key parameter in many industrial formulations. cardolite.comwikipedia.org The structure of the isocyanate itself also plays a role in the deblocking temperature. ijacskros.com

Table 1: Common Isocyanate Blocking Agents and Their Typical Deblocking Temperature Ranges

| Blocking Agent | Typical Deblocking Temperature (°C) |

|---|---|

| Diethyl Malonate | 110 |

| 3,5-Dimethylpyrazole | 115 |

| Methylethylketoxime (MEKO) | 135 |

| Phenol | 150 |

Note: Deblocking temperatures can be influenced by the specific isocyanate structure and the presence of catalysts.

The regeneration of the isocyanate from its blocked form is most commonly achieved through thermal means. rsc.org Upon heating, the equilibrium between the blocked and unblocked species shifts, favoring the release of the free isocyanate and the blocking agent. rsc.org The temperature at which this dissociation occurs is a characteristic property of the specific blocking agent used. ijacskros.com

The deblocking process can also be facilitated by the use of catalysts. Organometallic compounds, such as those containing tin, and tertiary amines are known to lower the deblocking temperature. wikipedia.orgijacskros.com The catalyst can act by promoting the dissociation of the blocked isocyanate or by accelerating the subsequent reaction of the regenerated isocyanate with a nucleophile. rsc.org The choice of catalyst and its concentration can be tailored to achieve the desired curing profile for a specific application. ijacskros.com

Derivatization for Analytical and Characterization Purposes

The high reactivity of the isocyanate group makes it a target for derivatization in analytical methods. By converting the isocyanate into a stable, easily detectable derivative, sensitive and selective quantification can be achieved.

Primary and secondary amines readily react with isocyanates to form stable urea (B33335) derivatives. commonorganicchemistry.comorganic-chemistry.org This reaction is widely exploited for the analysis of isocyanates. Reagents such as dibutylamine (B89481) (DBA) are used to derivatize airborne isocyanates, allowing for their collection and subsequent analysis by techniques like liquid chromatography. rsc.orgrsc.org The formation of the urea derivative effectively "traps" the reactive isocyanate, enabling accurate quantification. rsc.org The reaction is typically fast and proceeds without the need for a catalyst. commonorganicchemistry.com

For enhanced sensitivity in analytical methods, derivatizing agents that introduce a fluorescent or UV-active tag onto the isocyanate molecule are employed. rsc.org This allows for detection at very low concentrations using techniques such as high-performance liquid chromatography (HPLC) with fluorescence or UV detectors. google.comnih.gov

A variety of reagents containing amine or hydroxyl groups, which react with the isocyanate, and a chromophore or fluorophore have been developed. rsc.orgresearchgate.net For example, 1-naphthyl isocyanate can be used as a fluorescent derivatizing agent for aminoalcohols, forming urea derivatives that can be detected with high sensitivity. sigmaaldrich.com The choice of the derivatization tag depends on the analytical instrumentation available and the desired level of sensitivity. google.com

Covalent Functionalization for Surface and Material Modification

The ability of the isocyanate group to form covalent bonds with a variety of functional groups makes 3,5-diacetylphenyl isocyanate a valuable reagent for modifying the surfaces of materials. rsc.orgfraunhofer.de This functionalization can alter the chemical and physical properties of the surface, tailoring it for specific applications. fraunhofer.de

For instance, isocyanates can be used to functionalize carbon nanotubes, introducing reactive NCO groups onto their surface. nist.gov These functionalized nanotubes can then be covalently incorporated into polymer matrices, such as polyurethanes, to enhance the mechanical properties of the resulting nanocomposite. nist.gov Similarly, the surfaces of polymers can be modified to improve biocompatibility or adhesion by introducing functional groups that can react with isocyanates. nih.gov This covalent attachment ensures a durable and stable modification of the material's surface. nih.gov

Spectroscopic and Chromatographic Methodologies for the Analysis of 3,5 Diacetylphenyl Isocyanate and Its Reaction Products

Infrared (IR) Spectroscopy: Characterization of Isocyanate and Urethane (B1682113)/Urea (B33335) Linkages

Infrared (IR) spectroscopy is an indispensable tool for the qualitative analysis of isocyanates and their derivatives. The technique is highly sensitive to the specific vibrational modes of functional groups, providing a distinct spectral fingerprint for the isocyanate group (-N=C=O) as well as the urethane and urea linkages formed during reactions.

Fourier Transform Infrared (FTIR) Spectroscopy

Fourier Transform Infrared (FTIR) spectroscopy is a primary method for identifying the functional groups present in 3,5-Diacetylphenyl isocyanate and its reaction products. The isocyanate group has one of the most characteristic and easily identifiable absorption bands in the entire IR spectrum.

The key diagnostic peak for the isocyanate group is its strong and sharp asymmetric stretching vibration, which appears in a relatively clear region of the spectrum, typically between 2280 and 2240 cm⁻¹. This peak's intensity is directly proportional to the concentration of unreacted isocyanate groups, making it ideal for tracking the consumption of the monomer during a polymerization reaction.

When this compound reacts with a polyol to form a polyurethane, the characteristic isocyanate peak at ~2270 cm⁻¹ will decrease in intensity and eventually disappear upon completion of the reaction. Concurrently, new absorption bands characteristic of the urethane linkage will appear. These include:

N-H Stretching: A peak in the region of 3340-3250 cm⁻¹, indicative of the N-H bond in the urethane group.

C=O Stretching: A strong absorption between 1730-1700 cm⁻¹. The exact position can distinguish it from the carbonyl stretch of amides, which occurs at a lower wavenumber.

N-H Bending and C-N Stretching: A peak typically found around 1540-1520 cm⁻¹, often referred to as the Amide II band, which arises from a combination of N-H in-plane bending and C-N stretching vibrations.

Similarly, if the isocyanate reacts with an amine to form a polyurea, characteristic urea linkage bands will be observed. The urea carbonyl (C=O) stretching band typically appears at a lower frequency than the urethane carbonyl, generally in the 1690-1625 cm⁻¹ range.

Interactive Table: Characteristic FTIR Absorption Bands

| Functional Group | Vibration Mode | Typical Wavenumber (cm⁻¹) | Intensity |

| Isocyanate (-N=C=O) | Asymmetric Stretch | 2280 - 2240 | Strong, Sharp |

| Urethane (R-NH-CO-OR') | N-H Stretch | 3340 - 3250 | Medium |

| C=O Stretch | 1730 - 1700 | Strong | |

| N-H Bend + C-N Stretch | 1540 - 1520 | Medium | |

| Urea (R-NH-CO-NH-R') | N-H Stretch | ~3350 | Medium |

| C=O Stretch | 1690 - 1625 | Strong |

Attenuated Total Reflectance (ATR-FTIR) Spectroscopy

Attenuated Total Reflectance (ATR) is a sampling technique used in conjunction with FTIR spectroscopy that allows for the analysis of samples in their natural state, including liquids, solids, and pastes, without the need for extensive sample preparation. ATR-FTIR is particularly powerful for the in-situ monitoring of chemical reactions in real-time.

For the study of reactions involving this compound, an ATR probe can be inserted directly into the reaction vessel. This setup allows for the continuous collection of IR spectra as the reaction progresses. By monitoring the decrease in the absorbance of the isocyanate peak at ~2270 cm⁻¹ and the simultaneous increase in the absorbance of the urethane or urea bands, detailed kinetic profiles of the polymerization can be constructed. This provides valuable information on reaction rates, initiation, conversion, and endpoint determination.

Near-Infrared (NIR) Spectroscopy for Quantitative Analysis

Near-Infrared (NIR) spectroscopy, which covers the wavelength range from approximately 780 nm to 2500 nm (12800 to 4000 cm⁻¹), is a rapid and non-destructive analytical technique well-suited for the quantitative determination of isocyanate content (%NCO). Unlike mid-IR spectroscopy, which is primarily used for qualitative identification, NIR is an attractive alternative to traditional slow and chemical-intensive titration methods for process monitoring and quality control.

The NIR spectrum contains overtone and combination bands of the fundamental vibrations found in the mid-IR region. The analysis of isocyanate concentration is often performed using the first overtone of the N-H stretch (in the 7000-6660 cm⁻¹ region) or combination bands. For quantitative analysis, a calibration model is built by correlating the NIR spectral data of a set of samples with known isocyanate concentrations (determined by a primary method like titration). Once established, this model can be used to rapidly predict the %NCO in unknown samples in less than a minute. This makes NIR spectroscopy an ideal tool for online process control in the production of polyurethanes.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Structural Elucidation

While IR spectroscopy is excellent for identifying functional groups, Nuclear Magnetic Resonance (NMR) spectroscopy provides a more detailed picture of the molecular structure, allowing for the unambiguous assignment of atoms and confirmation of the covalent structure of this compound and its reaction products.

¹H NMR Spectroscopic Applications

Proton (¹H) NMR spectroscopy provides information about the chemical environment of hydrogen atoms within a molecule. For this compound, the ¹H NMR spectrum is expected to show distinct signals corresponding to the different types of protons:

Aromatic Protons: The protons on the phenyl ring will appear in the aromatic region, typically between 7.0 and 8.5 ppm. The specific substitution pattern (protons at the 2, 4, and 6 positions) will lead to a characteristic splitting pattern.

Acetyl Protons: The six equivalent protons of the two methyl groups in the acetyl functions (-COCH₃) are expected to produce a sharp singlet further upfield, likely in the range of 2.0-2.7 ppm.

Upon reaction to form a urethane or urea, new signals will appear in the spectrum. The most significant change is the appearance of a signal for the N-H proton of the newly formed linkage. The chemical shift of the N-H proton can vary depending on the solvent and concentration but is typically found in the 5.0-9.5 ppm range. The disappearance of the starting alcohol's -OH proton (in urethane formation) or amine's -NH₂ protons (in urea formation) and the appearance of this new N-H signal provides clear evidence of the reaction.

¹³C NMR Spectroscopic Applications

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon skeleton of a molecule. It is a powerful complementary technique to ¹H NMR for structural elucidation. The ¹³C NMR spectrum of this compound would be expected to show several distinct resonances:

Isocyanate Carbon (-N=C=O): This carbon has a characteristic chemical shift in the range of 120-130 ppm.

Aromatic Carbons: The carbons of the phenyl ring will resonate in the approximate range of 120-150 ppm. The carbons directly attached to the acetyl and isocyanate groups will have distinct shifts from the others.

Acetyl Carbonyl Carbons (-C=O): The carbonyl carbons of the two acetyl groups are expected to appear significantly downfield, typically in the 190-210 ppm range.

Acetyl Methyl Carbons (-CH₃): The methyl carbons will be found in the upfield region of the spectrum, generally between 20-30 ppm.

The formation of a urethane or urea linkage results in a clear and definitive change in the ¹³C NMR spectrum. The signal corresponding to the isocyanate carbon (~120-130 ppm) will disappear completely, and a new signal for the urethane or urea carbonyl carbon will appear in the 150-160 ppm region. This transformation serves as conclusive evidence for the successful reaction of the isocyanate group.

Interactive Table: Expected ¹³C NMR Chemical Shifts (ppm)

| Carbon Type | In Isocyanate Monomer | In Urethane/Urea Product |

| Isocyanate (-NC O) | ~120 - 130 | Absent |

| Urethane/Urea (-NH-C O-) | Absent | ~150 - 160 |

| Acetyl Carbonyl (-C OCH₃) | ~190 - 210 | ~190 - 210 |

| Aromatic (C₂-C₆) | ~120 - 150 | ~120 - 150 |

| Acetyl Methyl (-C H₃) | ~20 - 30 | ~20 - 30 |

Advanced NMR Techniques for Reaction Monitoring

Nuclear Magnetic Resonance (NMR) spectroscopy serves as a powerful tool for monitoring the progress of chemical reactions involving this compound. Advanced NMR techniques facilitate real-time, in-situ analysis, providing detailed kinetic and structural information without the need for sample extraction or quenching. Techniques such as ¹H, ¹³C, and ¹⁵N NMR can track the consumption of the isocyanate reactant and the formation of urethane or urea products.

In a typical reaction, such as the formation of a polyurethane, the disappearance of the characteristic signal of the isocyanate carbon (~120-130 ppm in ¹³C NMR) and the appearance of the urethane carbonyl carbon signal (~150-160 ppm) can be quantitatively monitored over time. This allows for the determination of reaction rates and the identification of potential intermediates or side products. For instance, ¹H NMR can follow the change in the chemical environment of protons adjacent to the reacting isocyanate group. Two-dimensional NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), can further elucidate the structure of the resulting polymer or derivative by establishing correlations between different nuclei in the molecule. The combination of NMR with other analytical methods provides a comprehensive understanding of the reaction mechanism and product structure proquest.commdpi.com.

Mass Spectrometry (MS): Identification and Quantification of Isocyanates and Derivatives

Mass spectrometry is an indispensable technique for the analysis of isocyanates and their derivatives due to its high sensitivity and specificity. It allows for the determination of molecular weights, elucidation of chemical structures, and quantification of analytes at trace levels nih.govresearchgate.net. Soft ionization techniques are particularly useful for analyzing these often-reactive and thermally labile compounds nih.gov.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique well-suited for the analysis of polar and thermally sensitive molecules, including isocyanate derivatives. It is frequently coupled with liquid chromatography (LC) for the separation and detection of complex mixtures nih.govastm.org. In ESI-MS, ions are generated from a solution by creating a fine spray of charged droplets, making it ideal for analyzing the products of derivatization reactions performed in solution researchgate.netresearchgate.net.

For isocyanate analysis, ESI-MS is typically used in positive ion mode, where derivatized analytes form protonated molecules [M+H]⁺ rsc.orgresearchgate.net. Tandem mass spectrometry (MS/MS) further enhances selectivity and provides structural information through collision-induced dissociation (CID) nih.govrsc.org. This technique allows for the establishment of specific parent-daughter ion transitions, which can be used for highly specific quantification using methods like selected reaction monitoring (SRM) astm.orgastm.org. ESI-MS offers significantly lower limits of detection compared to UV-based methods, making it a powerful tool for trace analysis nih.govastm.org. Studies have shown that LC-ESI-MS/MS provides superior selectivity, reducing interferences from complex matrices often encountered in environmental or workplace monitoring samples astm.orgastm.org.

Matrix-Assisted Laser Desorption/Ionization (MALDI-MS)

Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry is a soft ionization technique primarily used for the analysis of large molecules like polymers, including polyurethanes and poly(urethane-urea)s formed from isocyanates proquest.comnih.gov. In MALDI-MS, the analyte is co-crystallized with a matrix compound that absorbs laser energy, facilitating the desorption and ionization of the analyte molecules with minimal fragmentation proquest.comresearchgate.net. This technique is particularly valuable for characterizing the molecular weight distribution, end-group functionality, and structure of polyurethane prepolymers and high-molecular-weight polymers proquest.comnih.govacs.org.

MALDI-MS analysis can provide detailed structural information on polyurethane systems, including the degree of polymerization, the identification of repeating units, and the detection of side products or cyclic species proquest.comnih.gov. For complex, high-molecular-weight polymers, samples may be fractionated by gel permeation chromatography (GPC) prior to MALDI analysis to simplify the resulting spectra proquest.com. Researchers have successfully used MALDI-MS to monitor the reaction between diisocyanates and polyols to form prepolymers, observing the transition from mono-functional to di-functional species over time mdpi.comnih.gov.

| Feature | Description | Relevant Isocyanate Products |

| Molecular Weight | Determines number-average (Mn) and weight-average (Mw) molecular weights and polydispersity (PD) of polymers. | Polyurethanes, Poly(urethane-urea)s |

| End-Group Analysis | Identifies the chemical nature of the terminal groups of polymer chains (e.g., -NCO, -OH). | Isocyanate-terminated prepolymers |

| Structural Confirmation | Confirms the expected repeating unit structure and identifies unexpected structures from side reactions. | Linear and cyclic polyurethanes |

| Reaction Monitoring | Tracks the formation of prepolymers and the consumption of monomers over the course of a reaction. | Polyurethane prepolymers |

Gas Chromatography-Mass Spectrometry (GC-MS) of Derivatized Analytes

Gas Chromatography-Mass Spectrometry (GC-MS) is a robust technique for separating and identifying volatile and thermally stable compounds. However, due to the high reactivity and low volatility of many isocyanates and their polar reaction products, direct analysis by GC-MS is often challenging mdpi.com. Therefore, a derivatization step is mandatory to convert the analytes into more volatile and less polar derivatives suitable for GC analysis mdpi.comnih.gov.

The derivatization process typically involves reacting the isocyanate group (-NCO) or its hydrolysis product, an amine (-NH₂), with a specific reagent to form a stable, volatile product. mdpi.comnih.gov Common approaches include:

Reaction with amines: Reagents like di-n-butylamine (DBA) react with isocyanates to form stable urea derivatives nih.gov.

Reaction with alcohols/phenols: Isocyanates can be derivatized with alcohols to form carbamates.

Hydrolysis and subsequent derivatization: Isocyanates can be hydrolyzed to their corresponding amines, which are then derivatized. For example, N-ethoxycarbonylation using ethyl chloroformate (ECF) can be used to derivatize the resulting diamines mdpi.comresearchgate.net.

Once derivatized, the products can be separated by GC and detected by MS. The mass spectra provide distinct fragmentation patterns that allow for positive identification and quantification of the original isocyanate nih.govresearchgate.net. This method is highly effective for trace-level determination of isocyanates in various matrices nih.gov.

| Derivatizing Agent | Target Analyte | Derivative Formed | Reference |

| para-Tolyl isocyanate (PTI) | Alcohols, Thiols | Carbamates, Thiocarbamates | nih.gov |

| Di-n-butylamine (DBA) | Isocyanates | Ureas | nih.gov |

| Ethyl Chloroformate (ECF) | Amines (from isocyanate hydrolysis) | Carbamates | mdpi.comresearchgate.net |

Liquid Chromatography (LC) Techniques: Separation and Detection

Liquid chromatography, particularly High-Performance Liquid Chromatography (HPLC), is the most widely used analytical technique for the determination of isocyanates. rsc.orgepa.govrsc.org Due to the high reactivity of the isocyanate functional group, analysis almost always involves a derivatization step to convert the isocyanate into a stable derivative that can be readily separated and detected rsc.org. The choice of derivatizing agent is crucial as it dictates the detection strategy and the sensitivity of the method rsc.org.

High-Performance Liquid Chromatography (HPLC) with UV/FLD/EC Detection

HPLC coupled with various detectors provides a versatile platform for the analysis of derivatized isocyanates. The separation is typically achieved using reversed-phase columns (e.g., C18) with a mobile phase consisting of a mixture of acetonitrile (B52724) and an aqueous buffer epa.govtandfonline.comsielc.com.

UV Detection: Ultraviolet (UV) detection is a common and robust detection method for HPLC analysis of isocyanate derivatives. rsc.orgepa.gov The derivatizing agent is chosen to have a strong chromophore, which imparts a high molar absorptivity to the resulting urea or carbamate (B1207046) derivative, allowing for sensitive detection rsc.orgtandfonline.com. For example, reagents like 1-(2-pyridyl)piperazine (B128488) (1-2PP) and 9-(N-methylaminomethyl)-anthracene (MAMA) yield derivatives with strong UV absorbance, typically monitored around 254 nm rsc.orgepa.govtandfonline.com. While widely applicable, UV detection can sometimes lack specificity in complex matrices where other compounds may absorb at the same wavelength astm.orgrsc.org.

Fluorescence Detection (FLD): For higher sensitivity and selectivity, fluorescence detection is often preferred rsc.orgrsc.org. This technique requires the use of a derivatizing agent that is either fluorescent itself or renders the analyte fluorescent after reaction. Reagents such as 9-(N-methylaminomethyl)-anthracene (MAMA) and tryptamine (B22526) produce highly fluorescent urea derivatives tandfonline.comgoogle.comtandfonline.com. FLD offers significantly lower detection limits compared to UV detection, making it ideal for trace-level analysis of airborne isocyanates tandfonline.comtandfonline.comacs.org. The selectivity is enhanced because fewer compounds in a complex sample are naturally fluorescent or become fluorescent upon derivatization rsc.orgrsc.org.

Electrochemical Detection (EC): Electrochemical detection is another highly sensitive and selective technique used in HPLC for the analysis of isocyanate derivatives nih.govmdpi.com. EC detectors measure the current resulting from the oxidation or reduction of the analyte at an electrode surface. Certain derivatizing agents, such as 1-(2-methoxyphenyl)piperazine (B120316) (MPP) and tryptamine, produce electrochemically active ureas google.comnih.gov. For some analytes, EC detection can be an order of magnitude more sensitive than UV detection nih.gov. Combining UV and EC detectors in series can provide additional confidence in peak identification through the calculation of UV/EC response ratios, which are characteristic for specific analytes google.com.

| Detector | Principle | Common Derivatizing Agents | Advantages |

| UV | Measures absorbance of UV light by chromophores. | 1-(2-Pyridyl)piperazine (1-2PP), N-4-nitrobenzyl-N-n-propylamine (NNNP) | Robust, widely applicable. |

| FLD | Measures emission of light from fluorescent molecules after excitation. | 9-(N-methylaminomethyl)-anthracene (MAMA), Tryptamine, 1-(9-anthracenylmethyl)piperazine (MAP) | High sensitivity, high selectivity. |

| EC | Measures current from redox reactions of the analyte at an electrode. | Tryptamine, 1-(2-Methoxyphenyl)piperazine (MPP) | High sensitivity, high selectivity. |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Trace Analysis

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful and widely used technique for the trace analysis of isocyanates due to its high sensitivity and selectivity. nih.govresearchgate.net The general approach involves the derivatization of the highly reactive isocyanate group to form a stable derivative, which can then be separated by liquid chromatography and detected by mass spectrometry. nih.gov

For aromatic isocyanates, derivatizing agents such as di-n-butylamine (DBA) or 1-(2-methoxyphenyl)piperazine (MPP) are commonly employed. nih.govresearchgate.net The resulting urea derivatives are stable and exhibit good chromatographic behavior. The LC system, typically using a reverse-phase column (e.g., C18), separates the derivatives from other sample components. nih.gov The separated compounds are then introduced into the mass spectrometer.

Electrospray ionization (ESI) is a common ionization technique for these derivatives. nih.gov In tandem mass spectrometry (MS/MS), specific precursor-to-product ion transitions are monitored in what is known as Multiple Reaction Monitoring (MRM) mode. This provides excellent selectivity and allows for quantification at very low levels, often in the picogram to nanogram range. nih.gov

While this methodology is standard for many isocyanates, specific parameters for the trace analysis of this compound, such as optimized derivatization conditions, chromatographic gradients, and specific MRM transitions, are not available in the reviewed literature.

Chromatographic Separation of Isocyanate Oligomers and Adducts

Liquid chromatography is the preferred method for the separation of non-volatile oligomers and adducts. Similar to the analysis of monomers, a derivatization step is typically required to stabilize the reactive isocyanate groups. The choice of chromatographic conditions, including the column and mobile phase, depends on the polarity and size of the oligomers being analyzed. Gradient elution is often necessary to resolve a wide range of oligomeric species. epa.gov

Detection can be achieved using UV detectors, but mass spectrometry offers greater specificity and can help in the identification of unknown oligomers and adducts. researchgate.net

Again, while these principles are broadly applicable, the scientific literature lacks specific studies on the chromatographic separation and characterization of oligomers and adducts derived from this compound.

Based on a comprehensive search, there is currently insufficient publicly available scientific literature to generate a detailed article on the specific applications of This compound in polymer science and engineering according to the provided outline.

The search results yielded extensive information on the general principles of polyurethane and polyurea synthesis, reaction kinetics, molecular weight control, and dual-cure systems. This body of research describes the behavior of common isocyanates such as Methylene Diphenyl Diisocyanate (MDI), Toluene (B28343) Diisocyanate (TDI), and Isophorone Diisocyanate (IPDI). mdpi.comqucosa.de However, none of the retrieved scientific articles, papers, or technical documents specifically mention or provide data on "this compound."

Therefore, it is not possible to provide scientifically accurate and specific information regarding its role in:

Polyurethane synthesis and characterization

Reaction kinetics and mechanisms in polyurethane formation

The design of polyurethane architectures

Molecular weight control in polyurethane systems involving this specific isocyanate

The formation of polyurea and poly(urethane-urea) hybrid materials

Its use in dual-cure resins and sequential polymerization strategies

Creating an article on this specific compound with the requested detailed outline would require speculative information, which cannot be provided. Further research and publication on "this compound" are needed before a detailed and accurate article on its applications in polymer science can be written.

Polymer Science and Engineering Applications of 3,5 Diacetylphenyl Isocyanate

Copolymerization Strategies Involving 3,5-Diacetylphenyl isocyanate

The dual functionality of this compound allows it to be incorporated into polymer chains through various mechanisms, offering pathways to novel materials. The isocyanate group can participate in step-growth polymerization (polyaddition reactions), while the phenyl ring's acetyl groups could potentially be modified to include a polymerizable vinyl group for chain-growth polymerization.

Radical Polymerization of Isocyanate-Functionalized Monomers

Radical polymerization is a fundamental technique for creating a wide range of polymers. However, the direct radical polymerization of monomers containing isocyanate groups is challenging due to the high reactivity of the isocyanate moiety (-NCO). This group can react with initiators, solvents, or other components of the polymerization system, leading to undesirable side reactions.

To overcome this, a common strategy involves the use of "blocked isocyanates," where the isocyanate group is temporarily protected. This allows the monomer to undergo radical polymerization without interference. The protecting group can later be removed, typically by heating, to regenerate the reactive isocyanate functionality for subsequent cross-linking or modification. While specific studies on the radical polymerization of this compound are not prevalent, the principles established for other isocyanate-functionalized monomers would apply. For instance, a monomer like 3-isopropenyl-α,α'-dimethylbenzyl isocyanate has been successfully copolymerized with monomers such as chlorotrifluoroethylene (B8367) under radical conditions. This demonstrates that with the correct comonomer and reaction conditions, direct polymerization can be achieved.

Controlled Radical Polymerization (CRP) Techniques

Controlled radical polymerization (CRP) methods represent a significant advancement over conventional free-radical techniques, offering precise control over polymer molecular weight, architecture, and functionality. The main CRP techniques include Atom Transfer Radical Polymerization (ATRP), Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization, and Nitroxide-Mediated Polymerization (NMP).

These methods are particularly well-suited for creating well-defined polymers from functional monomers. The application of CRP to isocyanate-containing monomers allows for the synthesis of polymers with highly reactive isocyanate side chains, which can be used as platforms for extensive post-polymerization modification. For a monomer such as this compound, CRP could be used to produce well-defined homopolymers or block copolymers. The pendant isocyanate and acetyl groups would then be available for subsequent reactions, enabling the creation of complex, multi-functional architectures. For example, cobalt-mediated radical polymerization has been effectively used to copolymerize acrylates and isocyanides, demonstrating the power of controlled techniques to manage reactive functionalities.

Table 1: Overview of Controlled Radical Polymerization (CRP) Techniques

| Technique | Key Components | Advantages | Compatibility with Functional Monomers |

|---|---|---|---|

| ATRP | Monomer, Initiator (alkyl halide), Catalyst (transition metal complex, e.g., Cu), Ligand | Well-controlled, commercially available components, robust for many monomers. | High tolerance, but catalyst can be sensitive to certain functional groups. |

| RAFT | Monomer, Initiator, RAFT Agent (thiocarbonylthio compound) | Highly versatile, tolerant to a wide range of functional groups and solvents, metal-free. | Excellent tolerance, making it suitable for complex monomers. |

| NMP | Monomer, Initiator, Nitroxide Mediator (e.g., TEMPO) | Simple, metal-free system. | Generally limited to styrenic and acrylic monomers at higher temperatures. |

Advanced Materials Development

The versatile chemical nature of this compound makes it a candidate for the development of advanced materials with tailored properties and functionalities.

Stimuli-Responsive Polymeric Systems

Stimuli-responsive polymers, or "smart" polymers, are materials that undergo significant changes in their physical or chemical properties in response to external triggers like pH, temperature, or light. The functional groups of this compound offer multiple handles for designing such systems.

pH-Responsiveness: The acetyl groups (ketones) could be chemically converted into pH-sensitive moieties. Alternatively, the isocyanate group can be reacted with molecules containing acidic or basic groups, incorporating them into the polymer structure. Polymers containing weakly acidic or basic moieties can exhibit swelling or conformational changes in response to pH variations.

Multi-Stimuli Response: By combining different functional groups, materials that respond to multiple stimuli can be created. For example, a polymer derived from this compound could be designed to respond to both pH and the introduction of a specific chemical that reacts with the isocyanate group. Nanoassemblies based on helical poly(phenyl isocyanide) have been developed that show responsiveness to multiple stimuli for applications like intracellular drug release.

Self-Healing Materials Incorporating Isocyanate Chemistry

Self-healing materials have the intrinsic ability to repair damage, extending the lifetime and safety of products. Isocyanates are highly effective healing agents in microcapsule-based systems. In this approach, a reactive healing agent, such as a diisocyanate, is encapsulated within microcapsules and embedded in a polymer matrix. When a crack propagates through the material, it ruptures the capsules, releasing the isocyanate. The isocyanate then reacts with ambient moisture or a co-encapsulated reactant (like a polyol or amine) to form a polyurethane or polyurea polymer that fills and bonds the crack, restoring mechanical integrity.

This compound could serve as a novel healing agent in such systems. Upon release, its isocyanate group would drive the primary healing reaction. The two acetyl groups could offer a secondary reaction pathway for further cross-linking, potentially enhancing the strength and robustness of the healed region.

Table 2: Isocyanate-Based Self-Healing Mechanisms

| Healing Chemistry | Trigger | Reaction Product | Key Features |

|---|---|---|---|

| Isocyanate + Water (Moisture) | Crack formation releases isocyanate, which reacts with ambient humidity. | Polyurea (with CO2 byproduct) | Single-component system; simple and effective for many environments. |

| Isocyanate + Polyol | Two separate microcapsules (one with isocyanate, one with polyol) are ruptured. | Polyurethane | Forms strong, durable polymer networks; versatile chemistry. |

| Isocyanate + Amine | Two-capsule system containing isocyanate and an amine-based chain extender. | Polyurea | Very fast reaction kinetics, leading to rapid healing. |

Bio-Based Polymeric Architectures Utilizing Isocyanate Functionality

There is a significant global trend toward developing polymers from renewable resources to enhance sustainability. While this compound is synthetically derived, its isocyanate group serves as an excellent reactive handle for incorporating bio-based components into a polymer.

The isocyanate group reacts efficiently with hydroxyl (-OH) and amine (-NH2) groups, which are abundant in many natural materials. This allows this compound to act as a powerful crosslinker or compatibilizer for bio-based polymers. For example, it could be used to:

Create Bio-Based Polyurethanes: React with bio-based polyols derived from vegetable oils (like castor oil) or swine manure to create partially bio-based polyurethane networks.

Modify Natural Polymers: Graft onto natural polymers like cellulose, starch, or chitosan (B1678972) to improve their mechanical properties, thermal stability, or moisture resistance.

Incorporate Bio-Derived Monomers: While the selection of commercially available bio-based isocyanates is limited, research is active in synthesizing them from sources like fatty acids or L-lysine. This compound can be used in conjunction with these bio-based monomers to create novel hybrid materials.

Q & A

Q. What are the recommended synthetic routes for 3,5-diacetylphenyl isocyanate, and how can side reactions be minimized?

- Methodological Answer : Synthesis typically involves reacting 3,5-diacetylaniline with phosgene or safer equivalents like triphosgene under anhydrous conditions. Key steps include:

- Using a dry solvent (e.g., dichloromethane) and inert atmosphere to prevent hydrolysis of the isocyanate group.

- Optimizing stoichiometry (e.g., 1:1.2 molar ratio of aniline to triphosgene) to minimize residual intermediates.

- Monitoring reaction progress via FT-IR for the disappearance of the N-H stretch (~3300 cm⁻¹) and appearance of the isocyanate peak (~2270 cm⁻¹) .

- Quenching excess phosgene with ethanolamine to ensure safety.

Q. How should researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Use a combination of analytical techniques:

- NMR Spectroscopy : Confirm acetyl group positions (¹H NMR: δ 2.6 ppm for acetyl protons; ¹³C NMR: δ 170–175 ppm for carbonyl carbons) and isocyanate functionality .

- FT-IR Spectroscopy : Verify the isocyanate peak at ~2270 cm⁻¹ and absence of amine/hydroxyl impurities.

- HPLC or GC-MS : Assess purity (>95%) by comparing retention times with standards .

- Elemental Analysis : Validate molecular formula (e.g., C₁₁H₉NO₃) .

Q. What are the critical storage and handling protocols for this compound?

- Methodological Answer :

- Store under nitrogen or argon at –20°C in moisture-resistant containers to prevent polymerization.

- Use sealed reaction systems with desiccants (e.g., molecular sieves) during experiments.

- Personal protective equipment (PPE) is mandatory: nitrile gloves, fume hoods, and respiratory protection to avoid inhalation .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reactivity data of this compound with nucleophiles?

- Methodological Answer : Discrepancies often arise from solvent polarity, temperature, or competing side reactions. Systematic approaches include:

- Conducting kinetic studies in varied solvents (e.g., DMF vs. THF) to assess solvent effects on reaction rates.

- Using in situ FT-IR to track isocyanate consumption and intermediate formation .

- Comparing results with structurally similar compounds (e.g., 3,5-dichlorophenyl isocyanate) to identify substituent effects .

- Replicating conflicting studies with controlled humidity levels (<1% H₂O) to exclude hydrolysis artifacts.

Q. What strategies enable selective functionalization of this compound in polymer chemistry?

- Methodological Answer : The acetyl groups and isocyanate moiety offer orthogonal reactivity. Strategies include:

- Blocking/Unblocking : Temporarily protect the isocyanate group with pyrazole derivatives, enabling stepwise polymerization at elevated temperatures (>130°C) .

- Crosslinking : React with diols or diamines (e.g., ethylene glycol or hexamethylenediamine) to form polyurethanes or polyureas. Optimize catalyst choice (e.g., dibutyltin dilaurate for urethane vs. triethylamine for urea) .

- Post-Modification : Use acetyl groups for click chemistry (e.g., Huisgen cycloaddition) after polymerization.

Q. How can this compound be utilized in chiral stationary phases for chromatography?

- Methodological Answer : Derivatize macrocyclic glycopeptides (e.g., teicoplanin) with the isocyanate to create chiral selectors:

- React teicoplanin with this compound in DMF at 60°C for 24 hours.

- Characterize the product via circular dichroism (CD) and X-ray crystallography to confirm stereoselective binding sites.

- Test enantiomeric resolution using racemic mixtures (e.g., amino acids) under reversed-phase HPLC conditions .

Data Analysis & Experimental Design

Q. How should researchers design experiments to study the hydrolytic stability of this compound?

- Methodological Answer :

- Prepare aqueous solutions at controlled pH (2–12) and monitor degradation via HPLC.

- Use Arrhenius plots to determine activation energy by testing stability at 25°C, 40°C, and 60°C.

- Compare with analogs (e.g., phenyl isocyanate) to assess electron-withdrawing acetyl group effects .

Q. What statistical methods are appropriate for analyzing contradictory results in isocyanate reactivity studies?

- Methodological Answer :

- Apply multivariate analysis (e.g., PCA) to identify variables (solvent, temperature, catalyst) causing discrepancies.

- Use Bland-Altman plots to assess agreement between datasets from different labs.

- Validate hypotheses with DFT calculations (e.g., Gaussian 16) to model reaction pathways and transition states .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.